Tert-butyl{[1-(4-fluorobenzylidene)prop-2-en-1-yl]oxy}dimethylsilane
Overview
Description
Tert-butyl{[1-(4-fluorobenzylidene)prop-2-en-1-yl]oxy}dimethylsilane is a useful research compound. Its molecular formula is C16H23FOSi and its molecular weight is 278.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Palladium Catalyzed Cascade Cross-Couplings
- In a study by Demircan (2014), compounds similar to Tert-butyl{[1-(4-fluorobenzylidene)prop-2-en-1-yl]oxy}dimethylsilane were used in palladium-catalyzed intra-intermolecular cascade cross couplings. This process resulted in the production of indene analogues, demonstrating the compound's utility in complex organic synthesis and potential applications in medicinal chemistry and materials science (Demircan, 2014).
Antibacterial and Anthelmintic Activity
- A 2015 study by Sanjeevarayappa et al. synthesized a compound similar to this compound and evaluated its antibacterial and anthelmintic activity. While it showed poor antibacterial activity, it exhibited moderate anthelmintic activity, suggesting potential applications in the development of new treatments for parasitic infections (Sanjeevarayappa et al., 2015).
Liquid Crystal Stabilization
- Research by Walker et al. (2022) indicated that tert-butyl groups in certain compounds can significantly stabilize smectic phases of nonsymmetric dimers in liquid crystals. This finding suggests that this compound could potentially be used to enhance the stability and performance of liquid crystal displays (Walker et al., 2022).
Catalysis and Synthesis
- The compound has also been used in various catalytic and synthetic processes. For example, a study by Aye et al. (2008) showed that tert-butyl dimethylsilanes are effective in parallel kinetic resolution processes, which are important in the asymmetric synthesis of various organic compounds (Aye et al., 2008).
Organometallic Chemistry
- In organometallic chemistry, compounds with tert-butyl dimethylsilane groups have been used to study palladium-catalyzed reactions, as demonstrated in the work by Maas et al. (1994). These studies are crucial for understanding complex reaction mechanisms and developing new catalytic processes (Maas et al., 1994).
Nucleophilic Protected H2S Equivalents
- Dong et al. (2015) researched tert-butyldimethylsilyl compounds as nucleophilic protected H2S equivalents, highlighting their potential in synthetic chemistry for introducing protected bivalent sulfur into various molecules (Dong et al., 2015).
Properties
IUPAC Name |
tert-butyl-[1-(4-fluorophenyl)buta-1,3-dien-2-yloxy]-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FOSi/c1-7-15(18-19(5,6)16(2,3)4)12-13-8-10-14(17)11-9-13/h7-12H,1H2,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTSCCXXVFDPGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(=CC1=CC=C(C=C1)F)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901136623 | |
Record name | 1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3-butadien-1-yl]-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901136623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860642-36-0 | |
Record name | 1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3-butadien-1-yl]-4-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860642-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3-butadien-1-yl]-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901136623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.